molecular formula C68H74S4 B3187177 12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene CAS No. 1420071-64-2

12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

Cat. No.: B3187177
CAS No.: 1420071-64-2
M. Wt: 1019.6 g/mol
InChI Key: BCNFVSGTHYWQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a heptacyclic core with seven fused rings, including four sulfur atoms (tetrathia) at positions 5, 9, 17, and 21. The "heptacyclo" descriptor indicates a complex bridged ring system with multiple fused and bridged components. Key structural elements include:

  • Substituents: Four 4-hexylphenyl groups attached at positions 12 and 24, contributing to enhanced solubility and steric bulk .
  • Bridging: The numbering (e.g., 0³,¹³) denotes bridge connections between specific atoms, creating a rigid, three-dimensional framework .
  • Electronic properties: The sulfur atoms introduce electron-withdrawing effects, while the hexylphenyl groups provide electron-donating character, creating a polarized electronic environment .

Properties

IUPAC Name

12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H74S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)67(52-35-27-48(28-36-52)22-18-14-10-6-2)57-45-56-58(46-55(57)63-61(67)65-59(71-63)41-43-69-65)68(62-64(56)72-60-42-44-70-66(60)62,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNFVSGTHYWQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=CS6)C(C7=C4SC8=C7SC=C8)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H74S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1019.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene typically involves a multi-step process. The initial step often includes the preparation of the hexylphenyl groups, followed by their attachment to the tetrathiaheptacyclo framework through a series of coupling reactions. These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene has several applications in scientific research:

Mechanism of Action

The mechanism by which 12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares the target compound with structurally analogous polycyclic systems:

Compound Name Molecular Formula Key Features Substituents Ring System Reference
Target compound C₈₄H₉₂S₄ Heptacyclic, tetrathia, 4-hexylphenyl 4-hexylphenyl Heptacyclo[13.9.0...] -
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene () C₄₂H₂₄N₄O₈ Linear naphthacene core 4-nitrophenyl Tetracene
3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[...]tetracosa...dithione () C₃₆H₃₄N₄O₄S₂ Hexacyclic, tetraaza, dithione groups Diphenyl, methoxy Hexacyclo[...]
2,8,14,20-Tetrakis(4-methylphenyl)-octaazapentacyclo[...]dodecaene () C₄₀H₃₂N₈ Pentacyclic, octaaza 4-methylphenyl Pentacyclo[...]

Key Observations :

  • Heteroatoms : Replacing sulfur with nitrogen (e.g., tetraaza in ) alters electronic properties, reducing electron-withdrawing effects and increasing basicity .
  • Substituent effects: 4-Hexylphenyl groups enhance solubility in nonpolar solvents compared to nitro- or methylphenyl groups, which may favor crystallization or thin-film applications .
Electronic and Reactivity Comparisons
  • Electron density : The tetrathia framework in the target compound creates a more electron-deficient core compared to nitrogen-containing analogs, influencing redox behavior and charge transport properties .
  • Biological activity : Compounds with polar substituents (e.g., nitro groups in ) are more likely to exhibit cytotoxicity, whereas hexylphenyl groups may reduce bioactivity due to steric shielding .
Crystallographic and Conformational Analysis
  • Ring puckering: The heptacyclic system likely adopts a nonplanar conformation due to steric strain, as described by Cremer-Pople parameters for puckered rings . In contrast, linear systems like naphthacene () are planar, enabling stronger intermolecular interactions.
  • Crystallization trends: Sulfur-containing polycyclics (e.g., the target compound) often crystallize in monoclinic systems (as seen in ), whereas nitrogen-rich analogs may favor triclinic packing due to hydrogen bonding .

Biological Activity

The compound 12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene is a complex organic molecule with significant potential in various biological applications. Its unique structure, characterized by multiple phenyl and thia units, positions it as a candidate for research into its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C82H92N2O4S5\text{C}_{82}\text{H}_{92}\text{N}_2\text{O}_4\text{S}_5

This structure comprises multiple hexylphenyl groups and a tetrathia framework that contributes to its electronic properties.

Physical Properties

PropertyValue
Molecular Weight1294 g/mol
SolubilitySoluble in organic solvents (e.g., chloroform)
Melting PointNot specified
UV Absorption Maximum (λmax\lambda_{\text{max}})380 nm

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties . For instance, the thia-containing structures have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study 1 : A study on thia-based oligomers demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against a range of bacteria and fungi.

  • Case Study 2 : In vitro assays revealed that derivatives of tetrathiaheptacyclo structures exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) of approximately 32 µg/mL .

Photodynamic Therapy

The unique optical properties of the compound suggest its application in photodynamic therapy (PDT) . The ability to absorb light at specific wavelengths can be harnessed for targeted therapy in cancer treatment.

  • Research Findings : Studies indicate that upon irradiation with visible light, similar compounds can generate singlet oxygen (1O2^1O_2), which is lethal to cancer cells while sparing healthy tissue .

The biological activities of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Induction of oxidative stress in target cells.
  • Intercalation with DNA : Potential binding to DNA leading to disruption of replication processes.
  • Inhibition of Key Enzymes : Blocking enzymes involved in cellular metabolism and proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to achieve high-purity yields of this compound?

  • Methodological Answer : Synthesis of complex tetrakis-phenyl derivatives typically involves multi-step organic reactions. For example, analogous porphyrin derivatives (e.g., Tetrakis(4-hydroxyphenyl)porphyrin) are synthesized via acid-catalyzed condensation reactions, followed by purification via column chromatography or sublimation . Adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) can optimize yield. Purity validation via HPLC or GC (≥99%) is critical for reproducibility .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving complex polycyclic structures, as demonstrated for similar azapolycyclic compounds (e.g., monoclinic C2/c symmetry with refined R-factors <0.06) . Complementary techniques include:

  • NMR : To confirm proton environments and substituent positions.
  • UV-Vis/IR : To identify π-π* transitions and functional groups (e.g., thiophene or phenyl rings) .
  • Mass spectrometry : For molecular weight validation .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Based on GHS classifications for structurally related compounds:

  • PPE : Wear nitrile gloves, goggles, and N95 masks to avoid dermal/ocular exposure and inhalation .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation .
  • Decontamination : Use ethanol or acetone for spill cleanup; avoid aqueous solutions to prevent decomposition .

Advanced Research Questions

Q. How can electronic properties (e.g., charge transport or optical bandgap) be systematically investigated?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure redox potentials to estimate HOMO/LUMO levels .
  • DFT Calculations : Model orbital interactions using software like Gaussian or ORCA, validated against experimental UV-Vis spectra .
  • Thin-Film Analysis : Use AFM or SEM to correlate morphology with charge mobility in optoelectronic devices .

Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules or thermal motion artifacts?

  • Methodological Answer :

  • Data Collection : Use low-temperature (e.g., 100 K) XRD to minimize thermal displacement errors .
  • Refinement : Apply SHELXL97 with restraints for disordered regions (e.g., hexylphenyl groups) and validate using R-factor convergence (<0.05) .
  • Complementary Data : Cross-validate with solid-state NMR or PDF (pair distribution function) analysis .

Q. What strategies can optimize this compound’s performance in photovoltaic or catalytic applications?

  • Methodological Answer :

  • Device Fabrication : Blend with electron acceptors (e.g., PCBM) and test under AM1.5G solar simulation to assess PCE .
  • Doping : Introduce electron-withdrawing groups (e.g., fluorine) to enhance conductivity, as seen in ethene-tetrayl derivatives .
  • Stability Testing : Accelerate degradation under UV/heat to identify failure mechanisms via FTIR or Raman .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Solvent Effects : Re-run DFT simulations with explicit solvent models (e.g., PCM for ethanol) to match experimental UV-Vis shifts .
  • Vibrational Coupling : Compare experimental IR peaks with scaled DFT frequencies (e.g., using a 0.96 scaling factor) .
  • Sample Purity : Reject datasets from batches with <95% HPLC purity to exclude impurity-driven anomalies .

Methodological Tables

Technique Application Example Parameters Reference
Single-Crystal XRDStructural elucidationλ = 0.71073 Å, β = 115.96°, R-factor = 0.056
Cyclic VoltammetryHOMO/LUMO determinationScan rate: 100 mV/s, Ag/AgCl reference electrode
DFT (B3LYP/6-31G*)Electronic structure modelingSolvent: CHCl3, SCF convergence: 1e⁻⁶
HPLCPurity validationColumn: C18, mobile phase: MeOH/H₂O (90:10)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene
Reactant of Route 2
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.